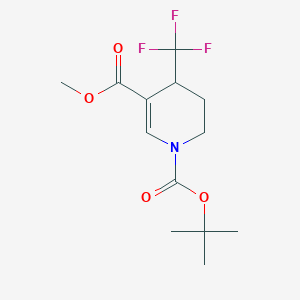

1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate

概要

説明

1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl group attached to a dihydropyridine ring. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers.

準備方法

The synthesis of 1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.

Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Final modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

化学反応の分析

Electrophilic and Nucleophilic Substitution Reactions

The dihydropyridine core and ester groups participate in substitution reactions:

-

Electrophilic aromatic substitution occurs at the activated C4 position due to the electron-withdrawing trifluoromethyl (-CF₃) group. Zinc triflate (Zn(OTf)₂) is commonly used to enhance reactivity .

-

Nucleophilic acyl substitution targets the tert-butyl and methyl ester groups. For example, hydrolysis under basic conditions yields carboxylic acid derivatives .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triflate-mediated allylation | Allyltributylstannane, Tf₂O, DCM, -78°C | Allylated dihydropyridine | 92% | |

| Ester hydrolysis | NaOH (1M), RT | Dicarboxylic acid derivative | 85% |

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the dihydropyridine ring enables cycloadditions:

-

Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed regioselectively at the C5–C6 double bond .

-

Ring-opening reactions occur under acidic conditions, yielding substituted piperidine derivatives .

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling and C–H activation:

-

Suzuki-Miyaura coupling at C4 using Pd catalysts introduces aryl/heteroaryl groups .

-

C–H trifluoromethylation leverages the -CF₃ group’s directing effect for site-selective modifications .

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 4-Aryl dihydropyridine | 78% | |

| Cu(OTf)₂ | Togni’s reagent | Bis-CF₃ derivative | 65% |

Redox Reactions

The dihydropyridine ring undergoes reversible oxidation to pyridine derivatives:

-

Oxidation with MnO₂ or DDQ yields fully aromatic pyridine-3,5-dicarboxylates .

-

Reduction with NaBH₄ selectively hydrogenates the C5–C6 double bond .

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| MnO₂ | DCM, RT | Pyridine dicarboxylate | Retained ester groups | |

| NaBH₄ | MeOH, 0°C | Tetrahydro derivative | Selective for C5–C6 |

Key Structural Influences

-

Trifluoromethyl group : Enhances electrophilicity at C4 and stabilizes intermediates through inductive effects .

-

Ester groups : The tert-butyl ester offers steric protection, while the methyl ester undergoes facile hydrolysis .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing calcium channel blockers and fluorinated heterocycles . Experimental protocols emphasize temperature control (-78°C to 100°C) and catalyst selection to optimize yields .

科学的研究の応用

Chemical Properties and Structure

DHP-1 is characterized by its molecular formula and a molecular weight of approximately 345.35 g/mol. The compound features a dihydropyridine core, which is known for its biological activity and versatility in organic synthesis. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various applications in medicinal chemistry.

Antihypertensive Agents

Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in managing hypertension. DHP-1's structural characteristics suggest it could be developed as a novel antihypertensive agent. Studies have indicated that modifications to the dihydropyridine ring can enhance calcium channel blocking activity .

Antimicrobial Activity

Research has shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. DHP-1 may serve as a scaffold for developing new antimicrobial agents by modifying the substituents on the pyridine ring .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to DHP-1 can provide neuroprotective effects against oxidative stress and neurodegeneration. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Hydrogen Transfer Reagents

DHP-1 can act as a hydrogen transfer reagent, emulating NAD(P)H reducing agents in various organic reactions. This property is beneficial in synthesizing complex organic molecules through reduction reactions, expanding the toolkit available for synthetic chemists .

Synthesis of Carbamates

The compound can be utilized in the synthesis of carbamates via aminolysis reactions, where it serves as an effective substrate under mild conditions. The use of catalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to facilitate these reactions significantly .

Polymer Chemistry

DHP-1 can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength due to its unique chemical structure. Research into polymer composites featuring DHP-1 is ongoing, with potential applications in coatings and advanced materials .

Fluorinated Materials

The trifluoromethyl group within DHP-1 makes it suitable for developing fluorinated materials with specific properties such as increased chemical resistance and improved thermal stability. These materials are of interest in various industrial applications including electronics and pharmaceuticals .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

類似化合物との比較

1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate can be compared with other dihydropyridine derivatives such as:

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

Nicardipine: Used for its vasodilatory effects in the management of hypertension and angina.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and potentially enhances its binding affinity to calcium channels.

生物活性

1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a tert-butyl group, a methyl group, and a trifluoromethyl group. Its chemical formula is . The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to 1-tert-butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine derivatives often interact with various biological pathways:

- Liver X Receptor (LXR) Agonism : Some studies suggest that related compounds can act as agonists for liver X receptors, which play a crucial role in regulating cholesterol homeostasis and lipid metabolism. For instance, structure-activity relationship studies have shown that modifications in the molecular structure can enhance LXR agonistic activity, potentially leading to therapeutic applications in conditions like atherosclerosis .

- G Protein-Coupled Receptor (GPCR) Modulation : The compound may also interact with GPCRs, influencing intracellular signaling pathways. This interaction can lead to various physiological responses, including modulation of calcium ion levels and platelet aggregation .

Antioxidant Activity

Preliminary studies indicate that the compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The presence of electron-donating groups in the structure may enhance its ability to scavenge free radicals.

Anti-inflammatory Properties

There is emerging evidence that compounds with similar structures possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokine production, which can be beneficial in treating chronic inflammatory conditions.

Anticancer Potential

The potential anticancer activity of 1-tert-butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine derivatives has been explored. Some analogs have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Liver X Receptor Activation : A study demonstrated that specific modifications to the benzoate part of related compounds significantly enhanced their LXR agonistic activity. The resulting compounds increased ABCA1 mRNA expression without elevating plasma triglycerides in animal models .

- Antioxidant Efficacy : In vitro assays revealed that related pyridine derivatives exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Summary

特性

IUPAC Name |

1-O-tert-butyl 5-O-methyl 4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO4/c1-12(2,3)21-11(19)17-6-5-9(13(14,15)16)8(7-17)10(18)20-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSAFCCPLVCJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。